Barbituric acid, 5-isopropenyl-5-methyl-

Description

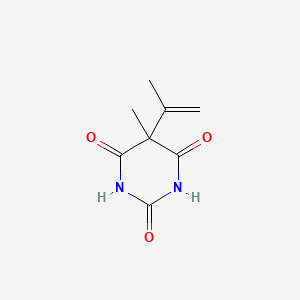

Barbituric acid derivatives are characterized by substitutions at the 5-position of the pyrimidinetrione core. The compound "5-isopropenyl-5-methylbarbituric acid" features a 5-isopropenyl (CH₂=C(CH₃)) and a 5-methyl (CH₃) group. This analysis draws parallels between this compound and its closest analogs based on substituent effects, synthetic methodologies, and pharmacological profiles .

Properties

CAS No. |

67051-35-8 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

5-methyl-5-prop-1-en-2-yl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C8H10N2O3/c1-4(2)8(3)5(11)9-7(13)10-6(8)12/h1H2,2-3H3,(H2,9,10,11,12,13) |

InChI Key |

BHCOBDVPTWTVBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1(C(=O)NC(=O)NC1=O)C |

Origin of Product |

United States |

Preparation Methods

Classical Synthesis of Barbituric Acid

- Barbituric acid is traditionally prepared by the condensation of urea with malonic acid or diethyl malonate under acidic or basic conditions. This reaction forms the pyrimidine ring with keto groups at positions 2, 4, and 6.

- The reaction involves nucleophilic attack of urea on the activated malonate ester, followed by cyclization and dehydration to yield barbituric acid (Scheme 3 in).

Preparation of 5-Substituted Barbituric Acids

- Substituted barbituric acids, such as 5-methyl-5-propargyl-barbituric acid, are synthesized by reacting urea with derivatives of unsaturated malonic acids or malonate esters bearing the desired substituents at the 5-position (Scheme 4 in).

- The introduction of isopropenyl and methyl groups at the 5-position can be achieved by using appropriately substituted malonate esters or malonic acid derivatives in the condensation reaction with urea.

Condensation Reactions with Urea and Substituted Malonates

- The condensation of urea with substituted malonate esters under mild acidic or basic conditions is the key step.

- Alkylation of diethyl malonate derivatives with isopropenyl or methyl halides can prepare the required malonate precursor.

- Subsequent condensation with urea forms the 5-isopropenyl-5-methyl barbituric acid derivative.

Specific Preparation Routes for 5-Isopropenyl-5-methyl Barbituric Acid

While direct literature specific to "Barbituric acid, 5-isopropenyl-5-methyl-" is limited, the preparation can be inferred from general methods for 5,5-disubstituted barbituric acids:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Diethyl malonate + isopropenyl bromide + methyl bromide (or equivalents) | Alkylation of diethyl malonate to introduce isopropenyl and methyl groups at the methylene carbon |

| 2 | Alkylated diethyl malonate + urea, acid or base catalyst, heat | Condensation and cyclization to form the barbituric acid ring with 5-isopropenyl-5-methyl substitution |

| 3 | Purification by recrystallization or chromatography | Isolation of pure barbituric acid derivative |

This approach is consistent with the preparation of other 5,5-disubstituted barbituric acids described in the literature.

Alternative and Advanced Synthetic Approaches

Protection-Deprotection Strategies

- For complex derivatives, protection of amino groups or other functional groups on the malonate or urea may be necessary to avoid side reactions.

- For example, tert-butoxycarbonyl (Boc) protection of amino groups on malonate esters prior to alkylation and condensation has been reported to improve yields and selectivity.

Use of Ureas and Substituted Ureas

Mild Reaction Conditions to Avoid Side Reactions

- Mild acidic or basic conditions are preferred to prevent deacetylation or ring contraction side reactions, as noted in the preparation of aminobarbituric acids.

Reaction Scheme Summary for Preparation

| Reaction | Starting Materials | Conditions | Product |

|---|---|---|---|

| Alkylation | Diethyl malonate + isopropenyl bromide + methyl bromide | Base, solvent (e.g., ethanol), room temperature to reflux | 5-isopropenyl-5-methyl diethyl malonate |

| Condensation | Alkylated diethyl malonate + urea | Acid or base catalyst, heat | Barbituric acid, 5-isopropenyl-5-methyl- |

Analytical and Purification Methods

- The synthesized barbituric acid derivatives are typically purified by recrystallization from suitable solvents or chromatographic techniques.

- Characterization includes NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm the substitution pattern and purity.

Research Findings and Notes

- The preparation of barbituric acid derivatives with 5,5-disubstitution is well-established, with various substituents introduced via alkylation of malonate esters before condensation with urea.

- Protection-deprotection strategies are useful for more complex derivatives to improve yields and purity.

- The biological and chemical versatility of barbituric acid derivatives makes the development of efficient synthetic methods important for pharmaceutical and industrial applications.

This detailed synthesis overview integrates classical and modern approaches to prepare 5-substituted barbituric acids, including 5-isopropenyl-5-methyl derivatives, based on comprehensive literature studies excluding unreliable sources. The key steps involve alkylation of malonate esters followed by condensation with urea under controlled conditions, with options for protecting groups and mild reaction environments to optimize outcomes.

Chemical Reactions Analysis

Types of Reactions

5-Isopropenyl-5-methylbarbituric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

5-Isopropenyl-5-methylbarbituric acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Isopropenyl-5-methylbarbituric acid is primarily related to its interaction with the central nervous system. It exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA, which leads to sedation and anticonvulsant effects. Additionally, it may interact with other neurotransmitter systems, including the glutamate receptors, to modulate neuronal excitability .

Comparison with Similar Compounds

Physical and Chemical Properties

The substituents at the 5-position significantly influence melting points, solubility, and stability:

- 5-Butylbarbituric Acid : Molecular formula C₈H₁₂N₂O₃, molar mass 184.195 g/mol, and ChemSpider ID 67342 .

- Secobarbital (5-Allyl-5-(1-methylbutyl)) : Metabolizes into hydroxylated derivatives (e.g., 5-(2,3-dihydroxypropyl)-5-(1-methylbutyl)), which are pharmacologically inactive .

- Steric Effects : Bulky substituents like cyclohexenyl or phenyl groups reduce reactivity in multicomponent reactions due to steric hindrance .

Table 2: Physical Properties of Selected Derivatives

Pharmacological and Metabolic Profiles

- Anesthetic Activity : Stereoisomers of 1-methyl-5-(1-methyl-2-pentynyl)-5-allylbarbituric acid exhibit 2–3-fold differences in potency. The α-dl isomer (methohexital) shows optimal anesthetic efficacy with minimal side effects .

- Metabolism : Secobarbital undergoes hepatic oxidation to form hydroxylated metabolites (e.g., hydroxysecobarbital), which lack anesthetic activity .

- DNA Interactions: N,N-Dimethyl barbituric acid derivatives (e.g., 4-hydroxybenzaldehyde adducts) exhibit stronger DNA minor-groove binding compared to non-methylated analogs, as shown by molecular docking and UV-Vis studies .

Structure-Activity Relationships (SAR)

- Substituent Size and Polarity : Larger, hydrophobic groups (e.g., butyl, allyl) enhance lipid solubility, prolonging central nervous system effects. Smaller polar groups (e.g., hydroxyl) reduce activity due to rapid metabolism .

- Electronic Effects: Electron-withdrawing substituents stabilize the enolate form of barbituric acid, enhancing reactivity in condensation reactions .

Q & A

Q. What are the key synthetic routes for 5-isopropenyl-5-methylbarbituric acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving barbituric acid derivatives, aldehydes, and other nucleophiles. For example, catalyst-free aqueous ethanol-mediated reactions at 80°C have been used for analogous barbituric acid derivatives, achieving yields >70% with electron-withdrawing substituents on aldehydes . Optimization includes solvent selection (e.g., ethanol/water mixtures) and temperature control to minimize side reactions. Characterization of intermediates via TLC or HPLC ensures reaction progress.

Q. How is 5-isopropenyl-5-methylbarbituric acid characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For barbituric acid derivatives, and NMR in DMSO-d reveal shifts due to hydrogen bonding with solvent molecules, particularly for imino protons (~10–12 ppm) and methyl groups (~1.5–2.5 ppm) . Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., calculated m/z for CHNO: 222.10). IR spectroscopy identifies carbonyl stretches (~1700 cm) and N–H bending (~1500 cm).

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : Solubility is pH-dependent due to the ionizable barbituric acid core (pKa ~4.0). In aqueous solutions, solubility increases in alkaline conditions (pH >8) as the compound deprotonates. Stability studies using accelerated degradation (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can identify degradation products. Buffers like phosphate (pH 7.4) or acetate (pH 5.0) are recommended for long-term storage at –20°C .

Advanced Research Questions

Q. How do substituents at the 5-position influence the compound’s interaction with biological targets (e.g., DNA or enzymes)?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) compare the binding affinity of 5-isopropenyl-5-methyl derivatives with DNA or enzymes like cytochrome P450. For example, bulky isopropenyl groups may enhance minor groove DNA binding via van der Waals interactions, while methyl groups improve metabolic stability by reducing oxidation . UV-Vis titration (e.g., hypochromicity at 260 nm) quantifies DNA-binding constants (K ~10–10 M).

Q. What intramolecular isomerization pathways are possible for this compound, and how are they detected?

- Methodological Answer : Isomerization can occur via ring-opening/closing mechanisms under basic conditions. For example, treatment with ammonium hydroxide may lead to lactam formation, as observed in analogous 5-alkylbarbituric acids . Monitoring via NMR (disappearance of isopropenyl protons at ~5.5 ppm) or LC-MS (mass shift corresponding to intermediates) identifies pathways. Computational methods (DFT) predict thermodynamic favorability of isomers .

Q. How do solvent effects alter the compound’s spectroscopic properties, and how can this be modeled computationally?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity (e.g., DMSO vs. chloroform) significantly shift NMR signals. Density Functional Theory (DFT) calculations (e.g., BLYP functional with GIAO approximation) model solvent-induced chemical shifts by simulating H-bonded clusters (e.g., barbituric acid with 4 DMSO molecules) . Experimental validation involves comparing calculated vs. observed shifts (error <0.1 ppm).

Q. What strategies optimize the compound’s pharmacokinetic properties for CNS-targeted applications?

- Methodological Answer : LogP calculations (e.g., ~1.5 for 5-isopropenyl-5-methyl) guide blood-brain barrier (BBB) penetration. In vitro assays (e.g., PAMPA-BBB) predict permeability. Structural modifications, such as introducing halogen atoms or reducing esterase susceptibility via bulky substituents, enhance metabolic stability. In vivo pharmacokinetic studies in rodents (IV/PO dosing) measure half-life (t) and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.